2-Iodo-1-methoxypropane

Description

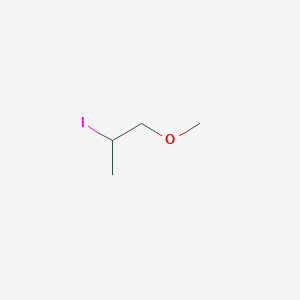

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHCRNNVHZDKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22461-49-0 | |

| Record name | 2-iodo-1-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 1 Methoxypropane

Direct Halogenation Approaches for Iodoether Formation

Direct halogenation methods construct the target molecule by adding both the iodine and the methoxy (B1213986) group across a carbon-carbon double bond in a single conceptual process.

The reaction of an unsaturated precursor, such as allyl methyl ether, with an iodine-containing reagent represents a potential route to 2-iodo-1-methoxypropane. However, the direct iodination of allylic ethers can sometimes lead to oxidative cleavage, yielding α,β-unsaturated ketones or aldehydes, particularly in the presence of water. nih.gov The reaction mechanism often involves the formation of an iodonium (B1229267) ion intermediate, which is then attacked by a nucleophile. In the context of synthesizing this compound, the internal methoxy group could potentially participate in the reaction, but the more common outcome is the addition of external reagents across the double bond.

A more direct precursor would be propene. The electrophilic addition of an iodine species to propene generates a cyclic iodonium ion intermediate. Subsequent nucleophilic attack by methanol (B129727) would open this ring. According to Markovnikov's rule, the nucleophile (methanol) would preferentially attack the more substituted carbon, leading to the formation of 1-iodo-2-methoxypropane (B2402607). To obtain the desired this compound, anti-Markovnikov addition would be required, or the starting material would need to be allyl methyl ether, where the position of the methoxy group is already established.

Haloalkoxylation, specifically iodoalkoxylation, is a direct and effective method for the synthesis of β-iodo ethers. This reaction involves the simultaneous addition of a halogen and an alkoxy group to an alkene. For the synthesis of this compound, the reaction would be performed on propene using methanol as the solvent and nucleophile, with a suitable source of electrophilic iodine.

The reaction proceeds via an iodonium ion intermediate formed from the reaction of the alkene with the iodine species. The solvent, methanol, then acts as a nucleophile, attacking one of the carbons of the iodonium ion ring. The regioselectivity of this attack is crucial.

Reaction: Propene + Methanol + Iodine Source → this compound + 1-Iodo-2-methoxypropane

Reagents: Common iodine sources include molecular iodine (I₂), N-Iodosuccinimide (NIS), or a combination of an iodide salt (like KI) and an oxidant (like H₂O₂ or m-CPBA). rsc.orgmdpi.com

Regioselectivity: The reaction of propene typically follows Markovnikov's rule, where the nucleophile (methanol) adds to the more substituted carbon, yielding 1-iodo-2-methoxypropane as the major product. rsc.org Achieving selectivity for the anti-Markovnikov product, this compound, can be challenging and may require specialized reagents or reaction conditions.

| Precursor | Reagents | Solvent | Conditions | Primary Product | Reference |

| Propene | I₂ / H₂O₂ | Methanol | Not specified | 1-Iodo-2-methoxypropane (major) | rsc.org |

| α-Methylstyrene | I₂ / PIDA | CF₃CH₂OH | Not specified | β-iodoether | rsc.org |

| Linear Alkenes | I⁻ / IO₃⁻ | Methanol | Not specified | Vicinal halo methyl ethers | mdpi.com |

Table 1: Representative Haloalkoxylation Reactions. Note that data for analogous reactions are presented due to the specificity of the target compound.

Etherification Strategies

These methods focus on forming the ether linkage as the key bond-forming step.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, involving the Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.combyjus.com For this compound, two retrosynthetic disconnections are possible:

Route A: Sodium 1-methoxypropan-2-oxide + an iodinating agent. This is not a standard Williamson synthesis.

Route B: Sodium 2-iodopropoxide + a methylating agent (e.g., methyl iodide).

The more conventional approach (Route B) would involve deprotonating 1-iodopropan-2-ol (B1282356) with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. libretexts.org This alkoxide then acts as a nucleophile, attacking a methyl halide (or another methylating agent like dimethyl sulfate) to form the ether bond. masterorganicchemistry.combyjus.com

Reaction Steps (Route B):

1-Iodopropan-2-ol + NaH → Sodium 1-iodopropan-2-oxide + H₂

Sodium 1-iodopropan-2-oxide + CH₃I → this compound + NaI

This method's success hinges on the Sₙ2 mechanism, which works best with primary or methyl halides as the electrophile to avoid competing elimination reactions. masterorganicchemistry.com Since methyl iodide is a primary halide, this route is synthetically viable.

| Alkoxide Precursor | Base | Methylating Agent | Solvent | Conditions | Reference |

| Alcohol (General) | NaH | Alkyl Halide | Not specified | Sₙ2 conditions | libretexts.org |

| 2-Naphthol | NaOH | 1-Bromobutane | Ethanol | Reflux | wvu.edu |

Table 2: General Conditions for Williamson Ether Synthesis.

This strategy begins with the precursor alcohol, 1-methoxypropan-2-ol, and converts the hydroxyl group into an iodine atom. This is a type of functional group interconversion. The hydroxyl group is a poor leaving group, so it must first be converted into a better one. This can be achieved in several ways:

Using Phosphorus and Iodine: A classic method involves reacting the alcohol with elemental phosphorus and iodine (P/I₂), which generates phosphorus triiodide (PI₃) in situ. The PI₃ then reacts with the alcohol to yield the alkyl iodide. This method is effective for primary and secondary alcohols. ub.edu

Appel Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides. The reaction proceeds with inversion of stereochemistry at the alcohol carbon.

Conversion to Sulfonate Ester: The alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride (TsCl or MsCl) in the presence of a base like pyridine. ub.eduvanderbilt.edu The sulfonate ester is an excellent leaving group and can be readily displaced by an iodide ion (e.g., from NaI in acetone) in a Finkelstein reaction. vanderbilt.edu This two-step process is often very efficient and clean.

Reaction (via Tosylate):

1-Methoxypropan-2-ol + TsCl → 1-Methoxypropan-2-yl-tosylate

1-Methoxypropan-2-yl-tosylate + NaI → this compound + NaOTs

| Alcohol | Reagents | Mechanism/Intermediate | Key Features | Reference |

| Primary/Secondary R-OH | P/I₂ | Sₙ2 | Good for simple alcohols | ub.edu |

| Primary/Secondary R-OH | 1) TsCl, pyridine; 2) NaI, acetone (B3395972) | Sₙ2 (inversion) | Two steps, clean conversion | ub.eduvanderbilt.edu |

| Primary/Secondary R-OH | PPh₃, I₂ | Sₙ2 (inversion) | Appel Reaction | General knowledge |

Table 3: Methods for Converting Alcohols to Alkyl Iodides.

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a broad strategy that encompasses some of the reactions already discussed, such as the conversion of an alcohol to an iodide. imperial.ac.uk Another key FGI is the Finkelstein reaction, which involves halide exchange. vanderbilt.edu

If a related compound like 2-bromo-1-methoxypropane (B1268091) or 2-chloro-1-methoxypropane (B1607285) were available, it could be converted to this compound by treatment with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone.

Reaction: 2-Chloro-1-methoxypropane + NaI --(Acetone)--> this compound + NaCl(s)

The reaction is driven to completion by Le Châtelier's principle, as sodium chloride is insoluble in acetone and precipitates out of the solution, whereas sodium iodide is soluble. vanderbilt.edu The reactivity order for the starting halide is Br > Cl. vanderbilt.edu This method is highly effective for preparing alkyl iodides from other alkyl halides.

Conversion of Other Halides to Iodides

A primary and well-established method for the synthesis of alkyl iodides like this compound is through the Finkelstein reaction. wikipedia.orgbyjus.com This reaction involves the exchange of a halogen atom, typically a chloride or bromide, with an iodide ion. wikipedia.org The classic Finkelstein reaction utilizes sodium iodide (NaI) dissolved in acetone. wikipedia.orgbyjus.com The success of this SN2 reaction is driven by the differential solubility of the halide salts in acetone; sodium iodide is soluble, while the resulting sodium chloride or sodium bromide is not, thus shifting the equilibrium towards the formation of the alkyl iodide. wikipedia.org

For the synthesis of this compound, a suitable starting material would be 2-chloro-1-methoxypropane or 2-bromo-1-methoxypropane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the iodide ion attacks the carbon atom bearing the halogen, leading to an inversion of stereochemistry if the carbon is a chiral center. byjus.com

Key Features of the Finkelstein Reaction:

Reagents : Typically sodium iodide in acetone. byjus.com Other polar aprotic solvents like dimethylformamide (DMF) can also be used. wikipedia.org

Mechanism : SN2 reaction. byjus.com

Substrate Scope : Works well for primary and secondary alkyl halides. wikipedia.org

Driving Force : Precipitation of the insoluble sodium halide (NaCl or NaBr) in acetone. wikipedia.orgtiwariacademy.com

Table 1: Finkelstein Reaction Parameters

| Parameter | Description |

| Reactant | 2-Chloro-1-methoxypropane or 2-Bromo-1-methoxypropane |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone |

| Mechanism | S |

| Product | This compound |

While the classic Finkelstein reaction is effective for many alkyl halides, variations exist. For instance, for less reactive halides, the use of catalysts or different solvent systems might be necessary. jk-sci.com

Stereoselective Conversion of Alcohols to Iodides

The conversion of alcohols to alkyl iodides offers another synthetic route to this compound, starting from 1-methoxy-2-propanol (B31579). A significant advantage of some of these methods is the ability to control the stereochemistry of the product.

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including iodides, with a clean inversion of stereochemistry. youtube.comorganic-chemistry.org This reaction typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD), to activate the alcohol's hydroxyl group. organic-chemistry.orgunco.edu The activated alcohol then undergoes an SN2 reaction with a suitable nucleophile, in this case, an iodide source like methyl iodide or zinc iodide. youtube.comorganic-chemistry.org

The key steps in the Mitsunobu reaction for converting 1-methoxy-2-propanol to this compound are:

Formation of a phosphonium (B103445) salt intermediate from the reaction of triphenylphosphine and DEAD.

The alcohol attacks the phosphonium salt, forming an alkoxyphosphonium salt, which is a good leaving group.

The iodide nucleophile attacks the carbon atom, displacing the triphenylphosphine oxide and resulting in the formation of this compound with inverted stereochemistry. organic-chemistry.org

It's important to note that the purification of the final product from byproducts like triphenylphosphine oxide can sometimes be challenging. unco.edu

Other reagents can also be employed for the direct conversion of alcohols to iodides. For example, treating primary and secondary alcohols with a thioiminium salt, such as N,N-dimethyl-N-(methylsulfanyl methylene)ammonium iodide, can yield the corresponding iodides in excellent yields with straightforward purification. unco.edu

Catalytic Approaches in Iodoether Synthesis

Catalytic methods provide efficient and often stereoselective pathways for the synthesis of iodoethers. These approaches can be broadly categorized into metal-catalyzed and organocatalytic methods, both offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Metal-Catalyzed Syntheses of Iodoethers

Transition metal catalysis has emerged as a powerful tool for the construction of carbon-heteroatom bonds, including the formation of iodoethers. rsc.org These methods often involve the activation of alkenes or other starting materials by a metal complex, facilitating the addition of an iodine source and an ether functionality.

One notable approach is the metal-catalyzed iodoetherification of alkenes . For instance, a dinuclear zinc complex has been successfully used to catalyze the asymmetric iodoesterification of simple alkenes. researchgate.netcapes.gov.brnih.gov While this specific example leads to iodoesters, the underlying principle of activating an alkene towards nucleophilic attack by an oxygen-containing species in the presence of an iodine source is relevant to iodoether synthesis.

Another strategy involves the nickel-catalyzed carbonylative synthesis of functionalized alkyl iodides from aryl iodides and ethers. nih.gov This reaction demonstrates the activation of ethers by a metal catalyst, which could be adapted for the synthesis of specific iodoethers. nih.gov The mechanism often involves the oxidative addition of an aryl iodide to a low-valent metal center, followed by coordination and insertion of other reactants. nih.gov

Table 2: Examples of Metal-Catalyzed Iodoetherification Concepts

| Catalyst System | Reactants | Product Type | Key Feature |

| Dinuclear Zinc Complex | Alkene, Carboxylic Acid, Iodine Source | Iodoester | Catalytic asymmetric synthesis researchgate.netcapes.gov.brnih.gov |

| Nickel Catalyst/Mo(CO)6 | Aryl Iodide, Ether | Functionalized Alkyl Iodide | Carbonylative ether activation nih.gov |

| Salen-Cr(III)Cl | γ-Hydroxy-cis-alkene, Iodine Source | Cyclic Iodoether | Enantioselective iodoetherification thieme-connect.com |

| Mercury(II) tetrafluoroborate (B81430) on silica (B1680970) gel | Aromatic Alkene, I2, Alcohol | Iodoether | Efficient and regioselective researchgate.net |

Organocatalytic Methods for Stereoselective Iodoetherification

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. msu.edu In the context of iodoetherification, organocatalysts can provide a high degree of stereocontrol, leading to the formation of enantioenriched products.

A prominent strategy in organocatalytic iodoetherification involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, chiral phosphoric acids and thioureas have been employed as catalysts in various halocyclization reactions. researchgate.netrsc.org These catalysts can activate the electrophilic halogen source and/or the nucleophile through non-covalent interactions, such as hydrogen bonding, thereby directing the stereochemistry of the addition across the double bond. researchgate.net

Research by the Arai group has demonstrated the use of a trinuclear zinc complex with a chiral ligand to catalyze the intermolecular asymmetric iodoetherification of unfunctionalized alkenes, producing chiral iodoethers with good enantiomeric ratios. acs.org Although this involves a metal, the principles of using a chiral ligand to induce asymmetry are central to many organocatalytic systems as well.

Furthermore, Lewis base catalysis has been explored for bromo- and iodolactonization and cycloetherification reactions. nih.gov The ability of certain catalysts to influence the selectivity of these cyclizations suggests their involvement in the product-determining step, opening the door for the development of chiral versions to achieve enantioselective transformations. nih.gov

Emerging Synthetic Strategies and Sustainable Methodologies

The field of chemical synthesis is continually evolving, with a growing emphasis on developing more sustainable and efficient methods. This includes the application of green chemistry principles to the synthesis of compounds like this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com The twelve principles of green chemistry provide a framework for developing more environmentally benign synthetic routes. scispace.com

In the context of this compound synthesis, several green chemistry principles can be applied:

Atom Economy : Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. scispace.com Catalytic methods, which use sub-stoichiometric amounts of a catalyst, generally have higher atom economy than stoichiometric reactions. univie.ac.at

Use of Safer Solvents and Auxiliaries : The choice of solvent can have a significant impact on the environmental footprint of a chemical process. skpharmteco.com Efforts are being made to replace hazardous solvents with greener alternatives. For example, the development of solvent-free reaction conditions or the use of more benign solvents like water or supercritical fluids are active areas of research. mdpi.com

Catalysis : The use of catalysts is a cornerstone of green chemistry as it allows for more efficient reactions, often under milder conditions, and reduces waste by enabling catalytic cycles. univie.ac.at Both metal-catalyzed and organocatalytic approaches to iodoether synthesis align with this principle. mdpi.com

Renewable Feedstocks : While not directly applied to the synthesis of this compound in the provided context, the use of starting materials derived from renewable resources is a key goal of green chemistry. scispace.com

Recent developments in synthetic methodology reflect these principles. For example, the use of an iodine-DMSO combination has been reported as a green and efficient method for the synthesis of iodohydrins and β-iodoethers from alkenes. researchgate.net Additionally, electrochemical methods for synthesizing iodohydrins are being explored, which avoid the need for hazardous oxidizing or reducing agents. researchgate.net A blue light-promoted iodination of alcohols using iodoform (B1672029) has also been developed as a phosphine-free alternative to the Mitsunobu and Appel reactions, offering a more atom-economical and convenient route to alkyl iodides. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Favoring catalytic methods over stoichiometric reactions. univie.ac.at |

| Safer Solvents | Exploring solvent-free conditions or use of benign solvents. skpharmteco.commdpi.com |

| Catalysis | Employing metal or organocatalysts to improve efficiency and reduce waste. univie.ac.atmdpi.com |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. scispace.com |

Atom-Economy and E-Factor Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry serve as a critical framework for evaluating and designing synthetic processes. mdpi.comacs.org Two key metrics for quantifying the environmental performance of a chemical reaction are Atom Economy and the Environmental Factor (E-Factor). rug.nl Atom economy, a theoretical concept, measures the efficiency with which atoms from the reactants are incorporated into the desired product. issr.edu.kh The E-Factor provides a more practical measure of waste by quantifying the total mass of waste generated per unit mass of product. rug.nl This section analyzes potential synthetic routes to this compound through the lens of these metrics.

The synthesis of this compound can be hypothetically approached via the nucleophilic substitution of the hydroxyl group in the precursor, 1-methoxy-2-propanol. The choice of iodinating agent is critical and significantly impacts the sustainability of the process. Common methods for such transformations include the use of hydroiodic acid (HI) or the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂).

Atom-Economy Analysis

Atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An analysis of two plausible synthetic pathways from 1-methoxy-2-propanol reveals significant differences in their theoretical efficiency.

Route 1: Substitution with Hydroiodic Acid

This reaction involves the direct substitution of the alcohol with hydroiodic acid, producing water as the only theoretical byproduct.

C₄H₁₀O₂ + HI → C₄H₉IO + H₂O

Route 2: The Appel Reaction

The Appel reaction converts the alcohol to the corresponding alkyl iodide using triphenylphosphine and iodine. This reaction generates high molecular weight byproducts.

C₄H₁₀O₂ + PPh₃ + I₂ → C₄H₉IO + PPh₃O + HI

The calculated atom economies for these two routes are presented below.

Interactive Data Table: Atom Economy of this compound Synthesis

| Synthetic Route | Reactants | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | Atom Economy (%) |

| Hydroiodic Acid | 1-methoxy-2-propanol + HI | 90.12 + 127.91 = 218.03 | 200.03 | 91.7% |

| Appel Reaction | 1-methoxy-2-propanol + PPh₃ + I₂ | 90.12 + 262.29 + 253.81 = 606.22 | 200.03 | 33.0% |

The data clearly indicates that the synthesis utilizing hydroiodic acid is vastly superior in terms of atom economy, incorporating over 91% of the reactant atoms into the final product. The Appel reaction, in contrast, is highly inefficient from an atom economy perspective, with the majority of the reactant mass ending up in byproducts.

E-Factor Considerations

The E-Factor provides a broader assessment of waste by including not just byproducts but also solvent losses, unreacted reagents, and materials from workup and purification.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

While a precise E-Factor calculation requires detailed experimental data, a qualitative analysis can predict the environmental impact of each route.

The primary byproduct of the hydroiodic acid route is water, which is environmentally benign. Waste would primarily arise from potential solvent use during the reaction and purification steps, and any unreacted starting materials. Assuming a high yield and recyclable solvent, this pathway has the potential for a very low E-Factor, approaching the ideal value of zero.

Conversely, the Appel reaction generates stoichiometric amounts of triphenylphosphine oxide (PPh₃O) and hydrogen iodide (which is often neutralized with a base, creating further salt waste). Triphenylphosphine oxide is a high-molecular-weight solid that can be challenging to remove, often necessitating chromatographic purification, which in turn uses large volumes of solvent. These factors contribute to a significantly higher E-Factor, reflecting a less environmentally friendly process.

Interactive Data Table: E-Factor Contribution Analysis

| Synthetic Route | Primary Byproducts | Other Waste Components | Expected E-Factor | Green Chemistry Alignment |

| Hydroiodic Acid | Water (H₂O) | Minimal solvent use, unreacted starting materials. | Low | High |

| Appel Reaction | Triphenylphosphine oxide (PPh₃O), Hydrogen Iodide (HI) / salt | Large volumes of solvent for reaction and chromatography, base for neutralization. | Very High | Low |

Reactivity and Mechanistic Investigations of 2 Iodo 1 Methoxypropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the iodide, the leaving group, by a nucleophile. savemyexams.com The specific pathway, whether bimolecular (SN2) or unimolecular (SN1), is highly dependent on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com

Bimolecular Nucleophilic Substitution (SN2) Pathways

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.orgdalalinstitute.com This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. blogspot.com In the case of 2-iodo-1-methoxypropane, the secondary carbon bearing the iodine atom is susceptible to SN2 attack.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. libretexts.org

Rate = k[this compound][Nucleophile]

A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. embibe.comlibretexts.org This occurs because the nucleophile attacks from the side opposite to the leaving group, often referred to as a "backside attack". masterorganicchemistry.comlibretexts.org

Unimolecular Nucleophilic Substitution (SN1) Pathways

The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comdalalinstitute.comlibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org

The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow step. embibe.com

Rate = k[this compound]

A significant feature of the SN1 reaction is the potential for racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a mixture of enantiomers if the starting material is chiral. libretexts.org

Influence of Substrate Structure on Reaction Mechanism

The structure of the substrate plays a crucial role in determining whether a nucleophilic substitution reaction will proceed via an SN1 or SN2 mechanism.

| Feature | SN1 | SN2 |

| Alkyl Halide Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Carbocation Stability | More stable carbocations favor SN1 | Not applicable |

| Steric Hindrance | Less of a factor | Significant factor, bulky groups hinder backside attack |

| Leaving Group | Good leaving group is essential | Good leaving group is essential |

For this compound, a secondary alkyl iodide, both SN1 and SN2 pathways are possible and can be competitive. The presence of the methoxy (B1213986) group can influence the stability of a potential carbocation at the C2 position through resonance or inductive effects, which could have implications for the SN1 pathway. Conversely, the size of the methoxypropyl group will create some steric hindrance for an incoming nucleophile in an SN2 reaction.

Stereochemical Implications of Nucleophilic Substitution

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of the reaction mechanism. embibe.com

SN2 Reactions: These reactions proceed with a complete inversion of configuration at the chiral center. libretexts.orgmsu.edu If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer. libretexts.org This is a stereospecific process. libretexts.orglibretexts.org

SN1 Reactions: These reactions typically lead to racemization. libretexts.org The planar carbocation intermediate can be attacked from either side, resulting in a mixture of retention and inversion products. libretexts.org

An example of an enantioconvergent nucleophilic substitution has been demonstrated in the synthesis of the herbicide (S)-metolachlor, where this compound reacts with 2-ethyl-6-methylaniline. acs.org

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions to form alkenes. libretexts.org

β-Elimination Pathways for Alkene Formation

β-elimination, also known as 1,2-elimination, involves the removal of the iodine atom from the α-carbon and a proton from the adjacent β-carbon, leading to the formation of a double bond. aakash.ac.in These reactions are typically promoted by a base. aakash.ac.in

The dehydration of alcohols to form alkenes is a related elimination process that can proceed through E1 or E2 mechanisms, depending on the alcohol's structure. libretexts.org While this compound is not an alcohol, the principles of E1 and E2 elimination are applicable. The E1 mechanism involves a carbocation intermediate, similar to the SN1 reaction, while the E2 mechanism is a concerted process, analogous to the SN2 reaction. chemistrysteps.com

When multiple β-hydrogens are available, the regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene, known as the Hofmann product. utdallas.edu

Regioselectivity and Stereoselectivity in Elimination Reactions

Elimination reactions of this compound, a secondary alkyl halide, can proceed via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism, largely dependent on the reaction conditions, particularly the strength of the base. vedantu.comdalalinstitute.com The regiochemical and stereochemical outcomes of these reactions are dictated by several factors, including the nature of the base, the leaving group, and steric effects.

Regioselectivity: Zaitsev vs. Hofmann Product

When this compound undergoes elimination, two constitutional isomers can be formed: 1-methoxyprop-1-ene (the Zaitsev product) and 1-methoxyprop-2-ene (the Hofmann product).

Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. masterorganicchemistry.comlibretexts.org For this compound, this would be 1-methoxyprop-1-ene. This outcome is favored when using small, strong bases like hydroxide, methoxide, or ethoxide. libretexts.org The reaction proceeds through a lower energy transition state that leads to the more stable alkene. iitk.ac.in

Hofmann's Rule , conversely, predicts the formation of the least substituted alkene as the major product. wikipedia.orglibretexts.org This is typically observed when a sterically bulky base, such as potassium tert-butoxide, is used. masterorganicchemistry.comsaskoer.ca The large size of the base hinders its approach to the more sterically hindered secondary β-hydrogen, making the abstraction of a primary β-hydrogen from the methyl group more favorable. libretexts.orgmasterorganicchemistry.com The nature of the leaving group also plays a role; poorer leaving groups can favor the Hofmann product. youtube.com

| Base | Predicted Major Product | Rule | Rationale |

| Sodium Ethoxide (NaOEt) | 1-methoxyprop-1-ene | Zaitsev | Small base favors formation of the more stable, more substituted alkene. libretexts.org |

| Potassium tert-Butoxide (t-BuOK) | 1-methoxyprop-2-ene | Hofmann | Bulky base abstracts the sterically more accessible proton. masterorganicchemistry.comsaskoer.ca |

Stereoselectivity in E2 Reactions

The E2 reaction is stereoselective, with a preference for the formation of the trans (E) isomer over the cis (Z) isomer for the Zaitsev product (1-methoxyprop-1-ene). iitk.ac.inchemistrysteps.com This selectivity arises from the mechanism's requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group (iodine) in the transition state. vedantu.comchemistrysteps.com

There are two possible staggered conformations that meet this requirement. The conformation leading to the trans alkene is generally lower in energy because the larger substituents (the methyl and methoxymethyl groups) are positioned anti to each other, minimizing steric strain. The conformation leading to the cis alkene experiences greater steric hindrance due to a gauche interaction between these larger groups. masterorganicchemistry.com Consequently, the transition state for the formation of the trans isomer is more stable, resulting in it being the major stereoisomeric product. iitk.ac.in

Organometallic Transformations

The carbon-iodine bond in this compound makes it a valuable precursor for various organometallic transformations, including cross-coupling reactions and the formation of organometallic reagents.

This compound can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. cardiff.ac.ukiitk.ac.in In these reactions, the carbon-iodine bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst. iitk.ac.in The resulting organopalladium intermediate can then react with an organoboron compound (in the case of Suzuki coupling) to form a new carbon-carbon bond.

A general scheme for a Suzuki-Miyaura coupling involving this compound is as follows:

Oxidative Addition : The Pd(0) catalyst inserts into the C-I bond of this compound. iitk.ac.in

Transmetalation : An organoborane reagent transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.

The efficiency of such reactions can be influenced by the choice of catalyst, ligands, and base. For instance, palladium catalysts with phosphine (B1218219) ligands are commonly employed. uwindsor.ca

This compound is a suitable substrate for the preparation of organometallic reagents like Grignard and organolithium reagents. masterorganicchemistry.comyoutube.com

Grignard Reagent Formation : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (1-methoxyprop-2-yl)magnesium iodide. testbook.comwikipedia.orglibretexts.org

CH3CH(I)CH2OCH3 + Mg -> CH3CH(MgI)CH2OCH3

The ether solvent is crucial as it solvates and stabilizes the organomagnesium compound. wikipedia.orgbyjus.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water. masterorganicchemistry.comlibretexts.org The resulting Grignard reagent is a potent nucleophile and can be used in a variety of subsequent reactions, such as additions to carbonyl compounds. byjus.comlibretexts.org

Organolithium Reagent Formation : Similarly, an organolithium reagent can be formed by reacting this compound with lithium metal. masterorganicchemistry.comvapourtec.com This reaction typically involves two equivalents of lithium and results in the formation of (1-methoxyprop-2-yl)lithium and lithium iodide. masterorganicchemistry.com

CH3CH(I)CH2OCH3 + 2Li -> CH3CH(Li)CH2OCH3 + LiI

Organolithium reagents are generally more reactive than their Grignard counterparts and are also highly sensitive to moisture and air. vapourtec.comorganicchemistrytutor.com

Radical Reactions and Iodine Atom Transfer Processes

The relatively weak carbon-iodine bond in this compound allows it to participate in radical reactions initiated by homolytic cleavage. cardiff.ac.uk

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. vaia.com This weakness facilitates its homolytic cleavage, where the two electrons in the bond are split between the carbon and iodine atoms, generating a 1-methoxyprop-2-yl radical and an iodine radical. allen.inbyjus.com

CH3CH(I)CH2OCH3 -> CH3CH(•)CH2OCH3 + I•

This bond scission can be initiated by heat or, more commonly, by ultraviolet (UV) radiation. byjus.com The energy required for this process is known as the bond dissociation energy (BDE). chemguideforcie.co.uklibretexts.org The BDE for a secondary C-I bond is relatively low, making this compound a suitable precursor for radical generation. cardiff.ac.uk

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| C-F | ~450 |

| C-Cl | ~340 |

| C-Br | ~280 |

| C-I | ~210-240 |

Note: These are average values; the exact BDE for this compound may vary.

Once the 1-methoxyprop-2-yl radical is formed, it can undergo a variety of functionalization reactions. A key process is iodine atom transfer (IAT), a type of atom transfer radical reaction. rsc.org In these processes, an iodine atom is transferred between different radical species, often in a chain reaction mechanism.

For example, the radical generated from this compound can add to an alkene, forming a new carbon-carbon bond and a new radical intermediate. This new radical can then abstract an iodine atom from another molecule of this compound, propagating the radical chain and forming a new functionalized iodoalkane. Such reactions can be initiated photochemically or through the use of radical initiators. mdpi.comrsc.org These methods allow for the functionalization of various unsaturated substrates under relatively mild conditions. smolecule.com

Rearrangement Reactions Involving this compound

The reactivity of this compound allows for several potential rearrangement pathways, particularly under conditions that favor carbocation formation or involve intramolecular participation. These rearrangements are driven by the formation of more stable intermediates. wikipedia.org

A primary pathway for rearrangement involves the formation of a carbocation at the second carbon (C2) upon departure of the iodide leaving group, typically under solvolysis or SN1 reaction conditions. This secondary carbocation is adjacent to the methoxy-substituted C1 carbon. A 1,2-hydride shift, a common type of carbocation rearrangement, could occur where a hydrogen atom from C1 migrates with its electron pair to the C2 carbocation. wikipedia.orgmasterorganicchemistry.com This process would lead to the formation of a new, more stable carbocationic intermediate. The driving force for this shift is the formation of a resonance-stabilized oxonium ion, where the positive charge is delocalized onto the oxygen atom, which is significantly more stable than a secondary carbocation. masterorganicchemistry.compearson.com

Another significant mechanistic pathway is neighboring group participation (NGP), also known as anchimeric assistance, by the methoxy group. wikipedia.orglibretexts.org In this intramolecular process, the lone pair of electrons on the oxygen atom of the methoxy group can attack the electrophilic C2 carbon, displacing the iodide leaving group in a concerted SN2-like fashion. dalalinstitute.commugberiagangadharmahavidyalaya.ac.in This results in the formation of a cyclic oxonium ion intermediate. The external nucleophile then attacks this intermediate to yield the final product. NGP often leads to an increased reaction rate and can result in retention of stereochemistry due to a double inversion mechanism. dalalinstitute.commugberiagangadharmahavidyalaya.ac.in

Studies on the solvolysis of analogous halo-ethers have provided evidence for anchimeric assistance by a neighboring methoxy group. The rate of reaction is often significantly accelerated compared to similar compounds without the participating group. For instance, kinetic studies on the solvolysis of various alkyl halides in water and deuterium (B1214612) oxide have been used to probe the extent of neighboring group participation. cdnsciencepub.com While direct data for this compound is not extensively published, the behavior of similar compounds suggests that the methoxy group plays a crucial role in its reactivity.

Applications of 2 Iodo 1 Methoxypropane in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

2-Iodo-1-methoxypropane serves as a fundamental building block in organic synthesis, primarily due to the presence of two distinct functional groups. google.com The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of nucleophiles, enabling the construction of a methoxypropyl moiety onto other molecular scaffolds.

Its utility as an intermediate is highlighted in its application for creating more complex molecules. smolecule.com Chemists utilize it in multi-step synthetic pathways where the methoxypropane unit is a required structural element in the final target molecule. google.com The compound's simple yet reactive nature makes it an ideal starting point or intermediate in routes leading to pharmaceuticals, agrochemicals, and other specialty chemicals. acs.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉IO | uni.lu |

| Molecular Weight | 200.01 g/mol | biosynth.com |

| SMILES | CC(COC)I | uni.lu |

| InChIKey | ZPHCRNNVHZDKDU-UHFFFAOYSA-N | uni.lu |

Precursor to Other Functionalized Organic Molecules

The reactivity of this compound makes it an effective precursor for a wide array of other functionalized organic molecules. The primary route of transformation involves the substitution of the iodo group, which can be replaced by various nucleophiles.

Key Transformations:

Amination: Reaction with amines or ammonia (B1221849) derivatives yields substituted 1-methoxy-2-aminopropanes. These products are valuable in medicinal chemistry and as ligands in catalysis.

Cyanation: Substitution with cyanide salts introduces a nitrile group, forming 2-methoxy-1-cyanopropane, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Etherification: Reaction with alkoxides (Williamson ether synthesis) can produce more complex ethers. scribd.com

Elimination: Under basic conditions, this compound can undergo elimination reactions to form methoxypropene isomers.

These transformations demonstrate the compound's role in generating diverse molecular structures from a single, readily available precursor. For instance, synthetic strategies have involved coupling methoxypropane-containing backbones with other functionalized molecules, such as the reaction of 1,2-epoxy-3-methoxypropane with iodo-nitroimidazoles to form complex heterocyclic structures. iaea.org

| Reactant/Reagent | Reaction Type | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine (e.g., R-NH₂) | Nucleophilic Substitution | -NHR | Secondary Amine |

| Alkoxide (e.g., R-O⁻) | Nucleophilic Substitution | -OR | Unsymmetrical Ether |

| Cyanide (e.g., NaCN) | Nucleophilic Substitution | -CN | Nitrile |

| Strong Base (e.g., t-BuOK) | Elimination | C=C | Alkene |

Use in Complex Molecule Construction

The utility of this compound extends to the synthesis of highly complex and biologically active molecules. Its defined structure and predictable reactivity allow for its incorporation into intricate molecular architectures.

A notable example is its use in the asymmetric synthesis of the herbicide (S)-metolachlor. acs.org In this process, this compound undergoes an enantioconvergent nucleophilic substitution reaction with 2-ethyl-6-methylaniline. acs.org This step is critical for establishing the correct stereochemistry and forming the core structure of the final product.

Furthermore, patent literature describes 2-substituted-1-methoxypropane compounds as key intermediates in the synthesis of complex natural product derivatives, such as 14α-hydroxymarcfortine A. google.com The principles of using iodo-substituted compounds in modern transition-metal-catalyzed reactions, such as those used to build carbazole (B46965) and isoquinoline (B145761) frameworks, also underscore the potential of this compound in constructing complex heterocyclic systems. d-nb.infonih.gov

Development of Novel Reagents and Catalysts from this compound Derivatives

While this compound is primarily a synthetic building block, its derivatives hold potential for the development of novel reagents and catalysts. The field of organic synthesis continually seeks new tools to facilitate difficult transformations with high selectivity and efficiency. acs.org

Research into chiral hypervalent iodine reagents has shown that molecules with structural similarities to this compound can be converted into powerful oxidizing agents for asymmetric synthesis. cardiff.ac.uk For example, reagents derived from 1-iodo-2-(2-alkoxypropyl)benzene have been synthesized and studied for their reactivity. cardiff.ac.uk This suggests a pathway where chiral versions of this compound could be derivatized to create new, valuable hypervalent iodine reagents, which are prized for their unique reactivity and environmentally benign characteristics.

Stereoselective Building Block in Chiral Synthesis

One of the most advanced applications of this compound is its use as a building block in stereoselective synthesis, where the three-dimensional arrangement of atoms is precisely controlled. The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. smolecule.com

The synthesis of (S)-metolachlor provides a clear demonstration of this application. acs.org The reaction utilizes this compound in an enantioconvergent nucleophilic substitution, a sophisticated process that converts a racemic or prochiral starting material into a single, desired enantiomer of the product. acs.org This method highlights the compound's value in creating specific stereocenters, a cornerstone of modern asymmetric synthesis. smolecule.comacs.org The ability to use this simple building block to construct complex chiral molecules efficiently is a significant advantage in process chemistry. acs.org

| Parameter | Description | Reference |

|---|---|---|

| Key Reagents | 2-ethyl-6-methylaniline, this compound | acs.org |

| Reaction Type | Enantioconvergent nucleophilic substitution | acs.org |

| Product | Key intermediate for (S)-metolachlor | acs.org |

| Achieved Outcome | Formation of a secondary amine with 71% enantiomeric excess (ee) | acs.org |

Advanced Analytical Methodologies for Characterization of 2 Iodo 1 Methoxypropane

Spectroscopic Techniques for Structural Elucidation (Focus on Methods)

Spectroscopy interacts with molecules using electromagnetic radiation to cause transitions between energy levels. The resulting spectra offer detailed information about the molecular structure, bonding, and functional groups within the 2-Iodo-1-methoxypropane molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The integration of these signals corresponds to the ratio of protons in each environment. Spin-spin coupling patterns, which arise from the interaction of non-equivalent protons on adjacent carbon atoms, provide information about the connectivity of the molecule. Based on the structure of this compound (CH₃-CH(I)-CH₂-O-CH₃), four distinct proton environments are anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four unique carbon signals would be expected, corresponding to the four carbon atoms in its structure. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the carbon bonded to iodine and the carbon bonded to the methoxy (B1213986) group showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This interactive table provides predicted Nuclear Magnetic Resonance (NMR) data for this compound. Click on the column headers to explore the predicted chemical shifts, multiplicities, and assignments for both proton (¹H) and carbon-¹³ (¹³C) spectra, which are essential for structural elucidation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.3-3.5 | Singlet | -OCH₃ |

| ¹H | ~3.4-3.6 | Multiplet | -CH₂-O |

| ¹H | ~4.1-4.3 | Multiplet | -CH(I)- |

| ¹H | ~1.9-2.1 | Doublet | CH₃-CH(I) |

| ¹³C | ~58-60 | - | -OCH₃ |

| ¹³C | ~75-77 | - | -CH₂-O |

| ¹³C | ~25-27 | - | -CH(I)- |

| ¹³C | ~28-30 | - | CH₃-CH(I) |

Infrared (IR) and Raman Spectroscopy Methodologies

Both Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. triprinceton.org They are complementary, as some molecular vibrations may be active in one technique but not the other. nih.govphotothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which excites molecular vibrations such as stretching and bending. triprinceton.org For this compound, key absorptions would be expected for C-H, C-O, and C-I bonds. The C-O-C ether linkage exhibits a strong, characteristic stretching vibration. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex set of absorptions unique to the molecule, which can be used for identification. docbrown.info

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). triprinceton.org It is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, it would be useful for observing the C-C and C-I bonds in this compound. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Table 2: Key Expected Vibrational Frequencies for this compound This interactive table outlines the key expected vibrational frequencies for this compound as identified by Infrared (IR) and Raman spectroscopy. Users can sort by bond type, expected frequency range, and the primary spectroscopic technique in which the vibration is most active to understand the molecular fingerprint of the compound.

| Bond Vibration | Expected Frequency (cm⁻¹) | Primary Technique |

| C-H stretch (sp³) | 2850-3000 | IR & Raman |

| C-O stretch (ether) | 1070-1150 | IR |

| C-C stretch | 800-1200 | Raman |

| C-I stretch | 500-600 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. youtube.com The absorption of these photons promotes electrons from a lower energy orbital to a higher energy vacant orbital. youtube.com The utility of UV-Vis for a particular compound depends on the presence of chromophores, which are parts of the molecule that absorb light.

For this compound, the primary chromophores are the C-I bond and the C-O ether linkage. Saturated alkyl halides and ethers typically exhibit absorptions in the far UV region, often below the range of standard laboratory spectrophotometers (200-800 nm). The absorption is due to n → σ* transitions, where a non-bonding electron (from iodine or oxygen) is excited to a sigma anti-bonding orbital. While not providing extensive structural detail like NMR or IR, UV-Vis spectroscopy can confirm the absence of conjugated systems or other chromophores that absorb at longer wavelengths. utoronto.ca

Mass Spectrometric Approaches for Molecular Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and semi-volatile compounds.

In a GC-MS analysis of this compound, the compound would first be vaporized and separated from other components in a mixture on a GC column. mdpi.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion ([M]⁺) and its characteristic fragment ions are detected. The mass spectrum serves as a molecular fingerprint. Compound identification is often achieved by comparing the obtained mass spectrum with reference spectra in a library. nih.gov

Key fragmentation pathways for this compound would likely involve the cleavage of the C-I bond, which is the weakest bond, and the C-O and C-C bonds. The loss of an iodine atom or a methoxy group would lead to prominent fragment ions.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI) This interactive table details the predicted key mass fragments for this compound when analyzed by Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS (EI)). You can explore the expected mass-to-charge ratio (m/z), the likely chemical formula of the ion, and the proposed fragmentation origin to understand how the molecule breaks apart and is identified.

| m/z | Possible Ion Formula | Proposed Origin |

| 200 | [C₄H₉IO]⁺ | Molecular Ion (M⁺) |

| 155 | [C₃H₆O]⁺ | M⁺ - I |

| 127 | [I]⁺ | Iodine atom |

| 73 | [C₄H₉O]⁺ | M⁺ - I |

| 57 | [C₄H₉]⁺ | M⁺ - I - O |

| 45 | [CH₂OCH₃]⁺ | Cleavage of C-C bond |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy, often to sub-parts-per-million (ppm) levels. This precision allows for the unambiguous determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For this compound (C₄H₉IO), HRMS can differentiate its exact mass from other compounds that might have the same nominal mass. This is a critical tool for confirming the identity of a newly synthesized compound or for identifying an unknown in a complex mixture. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers are commonly used to achieve the high resolving power necessary for these measurements. pnnl.gov

Advanced Ionization Techniques (e.g., DART, Electrospray Ionization)

Modern mass spectrometry (MS) relies on soft ionization techniques to minimize fragmentation and preserve the molecular ion, which is critical for the initial identification of a compound like this compound.

Direct Analysis in Real Time (DART) Direct Analysis in Real Time (DART) is an ambient ionization method that allows for the rapid analysis of samples in their native state with minimal to no preparation. wikipedia.orgbruker.com For this compound, DART-MS would typically be performed in positive-ion mode. The sample, whether in a liquid state or deposited on a surface, is exposed to a heated stream of metastable helium atoms. nih.gov This initiates a series of gas-phase reactions, leading to the gentle ionization of the analyte. The primary ion expected for this compound would be the protonated molecule, [M+H]⁺. wikipedia.org In-source collision-induced dissociation (is-CID) can be employed to generate fragment ions, providing further structural information. nih.gov

Electrospray Ionization (ESI) Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules and is commonly coupled with liquid chromatography. While this compound has limited polarity, ESI can still be effective, especially for forming adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.gov The analysis involves dissolving the sample in a suitable solvent and pumping it through a high-voltage capillary. This process generates an aerosol of charged droplets, and as the solvent evaporates, ions of the analyte are released into the gas phase for mass analysis. The resulting mass spectrum is typically simple, dominated by the molecular ion adducts, which aids in confirming the molecular weight. nih.gov

The table below summarizes the predicted ions and their corresponding mass-to-charge ratios (m/z) for this compound when analyzed by advanced ionization mass spectrometry techniques.

| Ionization Technique | Predicted Ion Adduct | Formula | Calculated m/z |

| DART/ESI | [M+H]⁺ | C₄H₁₀IO⁺ | 200.9771 |

| DART/ESI | [M+NH₄]⁺ | C₄H₁₃INO⁺ | 218.0036 |

| ESI | [M+Na]⁺ | C₄H₉IONa⁺ | 222.9590 |

| ESI | [M+K]⁺ | C₄H₉IOK⁺ | 238.9330 |

Table 1: Predicted m/z values for this compound adducts in positive-ion mode MS.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, starting materials, byproducts, or impurities, thereby allowing for its accurate quantification and purity assessment.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net Method development involves the systematic optimization of several key parameters to achieve efficient separation with good peak shape and resolution. jparonline.com

Column Selection : A non-polar or mid-polarity capillary column is typically chosen. A column with a 5% phenyl polysiloxane stationary phase is a versatile starting point, offering good selectivity for a range of analytes. impactfactor.org

Injector and Temperature : A split/splitless injector is commonly used. The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. jparonline.com

Oven Temperature Program : A temperature gradient is often employed, starting at a low temperature to separate volatile impurities and ramping up to elute the target compound and any higher-boiling contaminants. obrnutafaza.hr

Carrier Gas : Helium is a common carrier gas, providing good efficiency. The flow rate is optimized to achieve the best balance between analysis time and resolution. researchgate.net

Detector : A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) is the detector of choice, as it provides both retention time and mass spectral data. impactfactor.orgoup.com Electron ionization (EI) is a common mode for GC-MS, and the resulting fragmentation pattern for this compound would be expected to show characteristic losses, such as the loss of an iodine atom or a methoxy group. oup.comyoutube.com

The following table outlines a potential set of starting parameters for a GC-MS method for this compound analysis.

| Parameter | Condition | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | Provides good resolution for volatile and semi-volatile compounds. |

| Carrier Gas | Helium | Inert, provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Typical flow for a 0.25 mm ID column. |

| Injector Type | Split/Splitless | Flexible for varying sample concentrations. |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the analyte. |

| Split Ratio | 50:1 | Prevents column overloading for concentrated samples. |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | Separates volatile components and elutes the target analyte with good peak shape. |

| Detector | Mass Spectrometer (MS) | Provides positive identification and structural information. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| MS Scan Range | 40-300 m/z | Covers the expected mass of the parent ion and key fragments. |

Table 2: Illustrative GC-MS method parameters for the analysis of this compound.

While GC is often preferred for volatile compounds, HPLC can be a valuable alternative, particularly for samples in complex matrices or when derivatization is employed. amazonaws.com The primary challenge for analyzing this compound by HPLC is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult.

Method development strategies include:

Mode and Stationary Phase : Reversed-phase HPLC is the most common mode. A C18 column is a standard choice, providing hydrophobic interactions to retain the analyte. onyxipca.com

Mobile Phase : A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration, is typically employed to elute components with varying polarities. sigmaaldrich.com

Detection : Due to the poor UV absorbance, alternative detectors are necessary. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for universal detection of non-volatile analytes. However, the most powerful approach is coupling HPLC with a mass spectrometer (HPLC-MS). Using an ESI or Atmospheric Pressure Chemical Ionization (APCI) source, the MS can detect and quantify the compound with high selectivity and sensitivity. researchgate.net

For certain applications, pre-column derivatization can be performed to attach a chromophore to the molecule, enabling sensitive UV detection. google.comnih.gov However, this adds complexity to the sample preparation process.

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column with good efficiency and resolving power. |

| Mobile Phase A | Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 70% A to 10% A over 15 minutes | Broad gradient to separate compounds of different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | Mass Spectrometer (MS) with ESI source | Provides high sensitivity and selectivity without requiring a chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Table 3: Example HPLC-MS method parameters for this compound.

For highly complex samples where single-dimension chromatography is insufficient to resolve all components, multidimensional chromatography offers significantly enhanced separation power. chromatographytoday.comnist.gov

Comprehensive two-dimensional gas chromatography (GC×GC) is particularly relevant for the detailed analysis of samples containing this compound. wur.nl In GC×GC, the effluent from a primary GC column is passed through a modulator and then subjected to a second, rapid separation on a secondary column with a different stationary phase (an orthogonal separation mechanism). chromatographyonline.com This technique is capable of separating co-eluting compounds from a single-column analysis, providing a highly detailed chemical fingerprint of the sample. nist.gov For instance, a non-polar primary column could be coupled with a more polar secondary column to separate this compound from other isomeric or structurally similar impurities in a complex matrix. chromatographyonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing unequivocal information on bond lengths, bond angles, and stereochemistry. nih.govlibretexts.org

The application of this technique to this compound presents a significant challenge, as the compound is a liquid at room temperature. To obtain the required single crystal, low-temperature crystallization techniques would be necessary. nih.gov This would involve slowly cooling a pure liquid sample or a concentrated solution of the compound until a single, high-quality crystal suitable for diffraction is formed.

If a suitable crystal were obtained, the analysis would yield key structural parameters. The resulting crystal structure would confirm the connectivity of the atoms and provide precise measurements of the C-I, C-O, and C-C bond lengths and the C-C-O and C-C-I bond angles. For this chiral molecule, crystallizing as a single enantiomer would allow for the determination of its absolute configuration. nih.gov While the crystal structure of elemental iodine is well-characterized, and structures for many iodo-organic compounds exist, specific crystallographic data for this compound is not currently available in open literature. chemguide.co.ukresearchgate.net The analysis would provide invaluable benchmark data for computational modeling and a deeper understanding of its steric and electronic properties.

Theoretical and Computational Studies of 2 Iodo 1 Methoxypropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. However, specific applications of these methods to 2-iodo-1-methoxypropane are not documented in scientific literature.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. There are no published DFT studies that elucidate the reaction mechanisms involving this compound. Future research could apply DFT to explore, for example, its nucleophilic substitution reactions or elimination pathways, providing valuable insights into its reactivity.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods provide a detailed understanding of a molecule's electronic structure, such as orbital energies and electron distribution. Currently, there is no available literature detailing ab initio calculations performed on this compound. Such studies would be beneficial for understanding its fundamental electronic properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, providing insights into conformational changes, diffusion, and interactions with other molecules. There are no reported MD simulations specifically for this compound. Future MD studies could, for instance, simulate its behavior in various solvents to understand its solvation dynamics and intermolecular interactions.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is employed to correlate a molecule's structural features with its chemical reactivity or biological activity. No such modeling studies have been published for this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are frequently used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), which can aid in the interpretation of experimental data. While basic chemical information for this compound is available in databases like PubChem, there are no published studies that provide computationally predicted spectroscopic parameters for this compound. uni.lu

Conformational Analysis and Stereochemical Modeling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Stereochemical modeling further explores the three-dimensional aspects of a molecule. There is a lack of published research on the conformational analysis or stereochemical modeling of this compound. Computational studies in this area would be crucial for understanding its three-dimensional structure and how it influences its physical and chemical properties.

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective Synthetic Routes

The generation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemical synthesis. For 2-Iodo-1-methoxypropane, achieving high enantioselectivity remains a significant goal, opening pathways to its use as a chiral building block. Future research will likely concentrate on the design and application of novel catalyst systems.

A promising direction lies in the advancement of catalytic asymmetric iodoetherification of unfunctionalized alkenes. nih.govacs.org Recent breakthroughs have utilized complex multinuclear metal catalysts, such as trinuclear zinc complexes, to achieve intermolecular asymmetric iodoetherification. nih.govacs.org These systems have shown success with various alkenes, yielding products with good to excellent enantiomeric ratios. nih.govacs.org Future work could focus on modifying the ligands of these catalysts to improve selectivity specifically for substrates that would yield this compound.

Key research objectives in this area include:

Ligand Design: Synthesizing and screening a new generation of chiral ligands for metal complexes. The aim is to create a highly specific chiral pocket around the metal center that can precisely control the stereochemical outcome of the methoxy (B1213986) and iodo additions to propene.

Catalyst Optimization: Exploring different metal centers beyond zinc and optimizing reaction conditions such as temperature, solvent, and the nature of the iodine source. For instance, systems involving N-iodonaphthalenimide (NIN) and iodine have proven effective in related iodoesterification reactions. researchgate.netresearchgate.net

Understanding Mechanisms: Detailed mechanistic studies, combining experimental kinetics and computational modeling, will be crucial to understand the transition states that govern enantioselectivity. This knowledge will enable a more rational, rather than empirical, approach to catalyst design.

A successful outcome of this research would be a reliable and scalable method to produce either the (R)- or (S)-enantiomer of this compound on demand, significantly enhancing its value in stereoselective synthesis.

| Catalyst System | Reaction Type | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| Dinuclear Zinc-aminoiminobinaphthoxide Complex | Asymmetric Iodoesterification | Harmonizes multiple non-covalent interactions (metal ionic bond, hydrogen bond, halogen bond, π-π stacking) for high enantioselectivity. researchgate.netrikkyo.ac.jp | Adaptable for iodoetherification by replacing the carboxylic acid with methanol (B129727), though optimization would be required. |

| Trinuclear Zinc-aminoiminobinaphthoxide Complex (triZn-II) | Intermolecular Asymmetric Iodoetherification | First general catalyst for intermolecular asymmetric iodoetherification of unfunctionalized alkenes. nih.govacs.org | Directly applicable concept, but catalyst and conditions would need to be tailored for the specific substrates (propene and methanol). |

| Chiral Bis(imidazolidine) Pyridine (PyBidine)-Metal Complex | Asymmetric Iodolactonization | Effective for intramolecular reactions, forming cyclic products. researchgate.net | Less directly applicable for the intermolecular synthesis of an acyclic product like this compound. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its synthesis, the inherent reactivity of this compound is a fertile ground for discovery. The presence of a reactive carbon-iodine bond vicinal to a methoxy group suggests a range of potential transformations that remain largely unexplored.

Future research should systematically investigate the reactivity of this compound under various conditions:

Cross-Coupling Reactions: The C–I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Exploring these reactions would allow the introduction of a wide variety of substituents (aryl, alkynyl, vinyl, amino groups) at the 2-position of the propane (B168953) chain, creating a library of complex molecules from a simple starting material.

Nucleophilic Substitution: While the secondary nature of the carbon might favor elimination, exploring S_N2 reactions with a range of soft nucleophiles could provide access to other 1-methoxy-2-substituted propanes. The influence of the adjacent methoxy group on the reaction rate and mechanism is an area of academic interest.

Radical Chemistry: The C–I bond is relatively weak and can be homolytically cleaved to generate a carbon-centered radical. Investigating radical-based transformations, such as atom transfer radical addition (ATRA) or reductive coupling reactions, could unlock unique synthetic pathways not accessible through ionic chemistry.

Intramolecular Rearrangements: Under specific conditions (e.g., with Lewis acids), it may be possible to induce rearrangements or eliminations. For example, the formation of an oxonium ion intermediate could lead to hydride shifts or other skeletal reorganizations. youtube.com

A key unexplored avenue is the use of chiral, enantiopure this compound to synthesize other valuable chiral molecules. For instance, chiral iodoethers have been shown to be precursors for the synthesis of chiral morpholines, highlighting the potential for downstream applications. nih.govacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch chemistry to continuous flow and automated platforms is a major trend in modern chemistry, offering benefits in safety, efficiency, and scalability. acs.orguc.pt The synthesis of this compound is an ideal candidate for such integration.

Future research in this domain would involve:

Developing Flow Protocols: Designing a continuous flow reactor setup for the iodoetherification of propene with methanol. This would involve optimizing parameters such as residence time, temperature, pressure, and stoichiometry. Flow chemistry could allow for the safe handling of gaseous propene and potentially reactive iodine sources under precisely controlled conditions.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide array of catalysts, solvents, and reaction conditions. nih.gov This high-throughput approach can significantly accelerate the discovery of optimal conditions for both yield and enantioselectivity, a process that is often time-consuming in batch synthesis. nih.gov

In-line Purification and Analysis: Integrating purification modules (e.g., scavenger resins, liquid-liquid extraction) and analytical tools (e.g., HPLC, NMR) directly into the flow system. This would create a seamless "synthesis-to-analysis" workflow, providing real-time data on reaction performance and product purity.